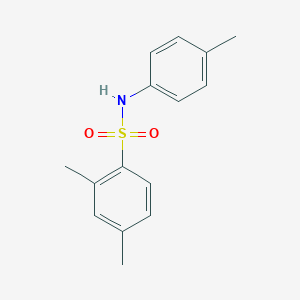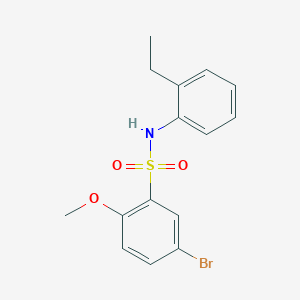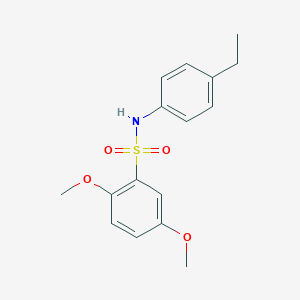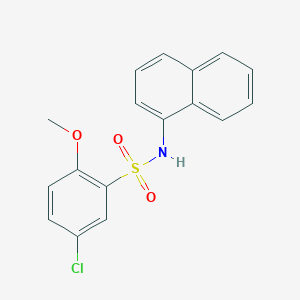
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione, also known as Compound C, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. In recent years, Compound C has gained attention in scientific research due to its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders.
作用機序
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C inhibits AMPK by binding to the catalytic subunit of the enzyme and blocking its phosphorylation. This results in a decrease in the activity of AMPK and a subsequent decrease in the phosphorylation of downstream targets. The inhibition of AMPK by 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of effects on cellular processes, including the regulation of glucose and lipid metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit glucose uptake and glycogen synthesis in skeletal muscle cells, which may contribute to its anti-diabetic effects. It has also been shown to inhibit lipolysis in adipocytes, which may contribute to its anti-obesity effects. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in lab experiments is its potency and selectivity for AMPK inhibition. This allows researchers to study the specific role of AMPK in various physiological processes without the interference of other signaling pathways. However, one limitation of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the low solubility of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in aqueous solutions may limit its use in certain experimental settings.
将来の方向性
There are many future directions for research on 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK inhibitors that can overcome the limitations of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C. Another area of interest is the study of the effects of AMPK inhibition in different cell types and tissues, as well as in different disease models. Finally, the potential clinical applications of AMPK inhibitors in diseases such as cancer, diabetes, and cardiovascular disorders warrant further investigation.
合成法
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is synthesized by the reaction of 3-methoxyaniline and 3-phenylthiazolidine-2,4-dione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The yield of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is typically around 50-60%.
科学的研究の応用
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been widely used in scientific research to study the role of AMPK in various physiological processes and diseases. For example, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been used to study the role of AMPK in autophagy, inflammation, and mitochondrial function.
特性
分子式 |
C16H14N2O3S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
5-(3-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-9-5-6-11(10-13)17-14-15(19)18(16(20)22-14)12-7-3-2-4-8-12/h2-10,14,17H,1H3 |
InChIキー |
GRCDDKPFKUODAG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



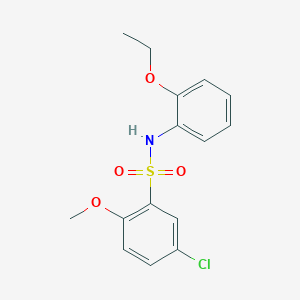
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
